Indolizine, 3-methyl-2-phenyl-1-((4-phenyl-1-piperazinyl)methyl)-
Description
Indolizine, 3-methyl-2-phenyl-1-((4-phenyl-1-piperazinyl)methyl)- is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
Properties
CAS No. |
58912-52-0 |
|---|---|
Molecular Formula |
C26H27N3 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-methyl-2-phenyl-1-[(4-phenylpiperazin-1-yl)methyl]indolizine |
InChI |
InChI=1S/C26H27N3/c1-21-26(22-10-4-2-5-11-22)24(25-14-8-9-15-29(21)25)20-27-16-18-28(19-17-27)23-12-6-3-7-13-23/h2-15H,16-20H2,1H3 |
InChI Key |
RVBVVCVGSCDGBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2N1C=CC=C2)CN3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indolizine Core
- The indolizine ring system can be constructed via cyclization of suitable pyridine and pyrrole precursors or through 1,3-dipolar cycloaddition reactions.
- Substituents such as the 3-methyl and 2-phenyl groups are introduced either by starting from appropriately substituted building blocks or via post-cyclization functionalization.
Introduction of the (4-phenylpiperazin-1-yl)methyl Group
- The 4-phenylpiperazine moiety is commonly introduced via nucleophilic substitution reactions involving the alkylation of the indolizine nitrogen with a chloromethyl or bromomethyl derivative of 4-phenylpiperazine.
- Protection/deprotection strategies are employed to avoid side reactions on the piperazine nitrogen atoms.
Example Synthetic Route (Inferred from Related Piperazine Chemistry)
- Step 1: Synthesis of 3-methyl-2-phenylindolizine intermediate.
- Step 2: Preparation of 4-phenylpiperazinylmethyl halide (e.g., bromide or chloride).
- Step 3: Alkylation of the indolizine nitrogen with the halide under basic conditions, yielding the target compound.
Industrial and Laboratory Scale Considerations
- Use of mild bases and solvents such as acetonitrile or DMF for alkylation steps.
- Purification via recrystallization or chromatographic techniques.
- Monitoring reaction progress by HPLC or NMR spectroscopy.
Related Process Insights from Piperazine Derivatives Preparation
A patent describing the preparation of related piperazine derivatives (e.g., 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine) provides useful methodology elements that can be adapted:
| Step | Description | Conditions & Notes |
|---|---|---|
| Cyclization | Use of Lawesson's reagent to cyclize precursor compounds to form heterocyclic cores | Avoids toxic pyridine solvent; improves purity and yield |
| Protection/Deprotection | Use of protecting groups such as 9-fluorenylmethyl carbamate to control reactivity | Enables selective functionalization |
| Alkylation | Reaction of piperazine derivatives with alkyl halides under controlled temperature | Yields high purity intermediates |
| Purification | Washing with aqueous sodium bicarbonate, toluene, ethanol; drying under reduced pressure | Achieves >90% yield and purity |
This process highlights the importance of controlled temperature, solvent choice, and stepwise reactions to obtain high-quality heterocyclic piperazine compounds.
Data Table: Key Parameters in Preparation (Adapted from Related Processes)
| Parameter | Typical Value/Condition | Purpose/Effect |
|---|---|---|
| Cyclization reagent | Lawesson's reagent | Efficient ring closure |
| Solvent | Ethanol, toluene, or DMF | Solubility and reaction medium |
| Temperature | 0°C to 110°C (varies per step) | Controls reaction rate and selectivity |
| Reaction time | 1 hour to several hours | Ensures completion of each step |
| Purification steps | Filtration, washing with solvents | Removes impurities, isolates product |
| Yield | ~90% (reported for related compounds) | High efficiency |
Chemical Reactions Analysis
Types of Reactions
Indolizine, 3-methyl-2-phenyl-1-((4-phenyl-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Indolizine, 3-methyl-2-phenyl-1-((4-phenyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with cellular receptors to induce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole: A structurally related compound with a similar heterocyclic ring system.
Pyrrole: Another heterocyclic compound with comparable chemical properties.
Benzimidazole: Shares some structural features and biological activities with indolizines.
Uniqueness
Indolizine, 3-methyl-2-phenyl-1-((4-phenyl-1-piperazinyl)methyl)- is unique due to its specific substitution pattern and the presence of both indolizine and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Indolizine, 3-methyl-2-phenyl-1-((4-phenyl-1-piperazinyl)methyl)-, also known by its CAS number 58912-52-0, is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
Indolizine derivatives are characterized by their unique bicyclic structure, which consists of a five-membered nitrogen-containing ring fused to a six-membered carbon ring. The specific compound in focus features a piperazine moiety that enhances its pharmacological properties. Its molecular formula is with a molecular weight of approximately 381.51 g/mol .
Research indicates that Indolizine, 3-methyl-2-phenyl-1-((4-phenyl-1-piperazinyl)methyl)- exhibits significant biological activity through various mechanisms:
- Receptor Binding : The compound interacts with multiple biological receptors, influencing pathways associated with inflammation and cell signaling.
- Enzyme Inhibition : It has been shown to modulate enzyme activity related to disease progression, particularly in inflammatory processes .
Pharmacological Effects
The compound has been studied for its potential anti-inflammatory and analgesic activities. In vitro and in vivo studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, similar to established anti-inflammatory drugs such as indomethacin .
Case Studies
Several studies have evaluated the efficacy of Indolizine derivatives:
- Anti-inflammatory Activity : A study found that derivatives of this compound exhibited significant anti-inflammatory effects in murine models, with some compounds showing comparable efficacy to indomethacin .
- Behavioral Studies : Acute toxicity studies indicated behavioral changes in rodent models at doses around 800 mg/kg, suggesting potential central nervous system effects .
Comparison of Indolizine Derivatives
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Indolizine, 3-methyl-2-phenyl | Contains a methyl group at position 3 | |
| Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl) | Features two piperazine groups enhancing biological activity | |
| Indolizine, 3-methyl-2-phenyl-1-((4-phenylpiperazinyl)methyl) | Unique arrangement of functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
